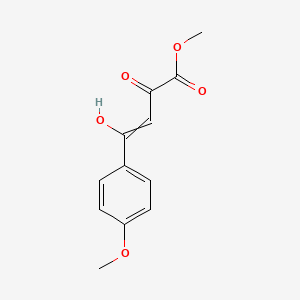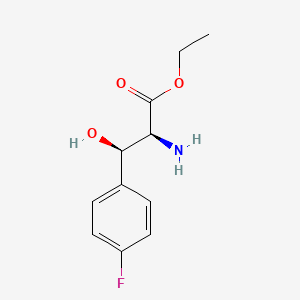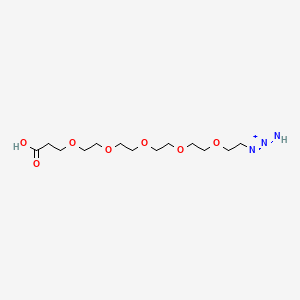![molecular formula C17H18Cl2N2O3S B12456756 2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B12456756.png)
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxamide group, a butanamido group, and a dichlorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Dichlorophenoxybutanoic Acid: This step involves the reaction of 2,4-dichlorophenol with butyric acid under acidic conditions to form 2,4-dichlorophenoxybutanoic acid.
Amidation Reaction: The dichlorophenoxybutanoic acid is then reacted with an amine, such as 4,5-dimethylthiophene-3-amine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Isolation and Purification: The compound is isolated and purified using industrial-scale purification methods, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Oxidized thiophene derivatives
Reduction: Amino derivatives of the compound
Substitution: Substituted phenoxy derivatives
Aplicaciones Científicas De Investigación
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(2,4-dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.
4-(2,4-Dichlorophenoxy)butyric Acid: A related compound with a butyric acid moiety.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with a trichlorophenoxy group.
Uniqueness
2-[4-(2,4-Dichlorophenoxy)butanamido]-4,5-dimethylthiophene-3-carboxamide is unique due to the presence of the thiophene ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H18Cl2N2O3S |
|---|---|
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-9-10(2)25-17(15(9)16(20)23)21-14(22)4-3-7-24-13-6-5-11(18)8-12(13)19/h5-6,8H,3-4,7H2,1-2H3,(H2,20,23)(H,21,22) |
Clave InChI |
YWLBZODDKVJPQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylbenzyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B12456675.png)
![2-{[3-Cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B12456683.png)
![1,3-diphenyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B12456686.png)
![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-cyclohexyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456704.png)
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12456706.png)
![1'-Phenylthiocarbamoyl-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B12456710.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl benzoate](/img/structure/B12456718.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]biphenyl-4-carboxamide](/img/structure/B12456720.png)


![4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}benzamide](/img/structure/B12456742.png)
![N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide](/img/structure/B12456760.png)
![N-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methylaniline](/img/structure/B12456769.png)
